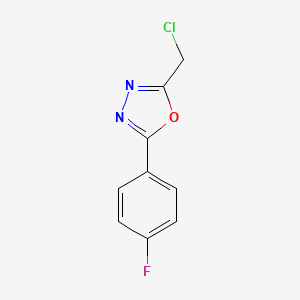

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQRMDRNRFBTPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366580 | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350672-14-9 | |

| Record name | 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350672-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically starts from 4-fluorobenzoic acid derivatives, which are converted into hydrazides and then cyclized with chloroacetic acid in the presence of phosphorus oxychloride to form the 1,3,4-oxadiazole ring bearing the chloromethyl substituent. The key steps include:

- Preparation of 4-fluorobenzohydrazide from 4-fluorobenzoic acid.

- Cyclization with chloroacetic acid and phosphorus oxychloride to yield the chloromethyl-substituted oxadiazole.

- Purification by extraction and column chromatography.

Detailed Preparation Procedure

Step 1: Synthesis of 4-Fluorobenzohydrazide

- React 4-fluorobenzoic acid (30.0 g, 0.214 mol) with thionyl chloride (SOCl₂, 30.5 g, 0.257 mol) in ethanol (150 mL) for 30 minutes to form the acid chloride intermediate.

- Slowly add hydrazine hydrate under reflux with stirring for 1 hour.

- Filter the resulting white solid, wash with water, and dry under vacuum.

- Yield: 32.3 g (98%) of 4-fluorobenzohydrazide.

Step 2: Cyclization to 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Mix 4-fluorobenzohydrazide (30.0 g, 0.194 mol) with chloroacetic acid (18.3 mL, 0.194 mol) in xylene (200 mL).

- Add phosphorus oxychloride (20.08 mL) dropwise in an ice bath.

- Stir and reflux the mixture for 4 hours.

- Cool and evaporate the solvent under reduced pressure.

- Slowly add saturated sodium bicarbonate solution in an ice bath to neutralize.

- Filter and wash the product with water until neutral.

- Yield: 37.9 g (92%) of this compound.

Step 3: Optional Derivatization (e.g., Acetate Formation)

- Stir this compound (35.0 g, 0.164 mol) with sodium acetate (16.1 g, 0.197 mol) in N,N-dimethylformamide (150 mL) at room temperature for 24 hours.

- Partition between dichloromethane and water, extract, wash, dry, and concentrate.

- Yield: 34.4 g (89%) of (5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl acetate.

Reaction Conditions and Purification

- Column chromatography is performed on silica gel using mixtures such as 5% ethyl acetate in hexane or dichloromethane/methanol systems for purification.

- Extraction solvents include dichloromethane and ethyl acetate.

- Drying agents like sodium sulfate (Na₂SO₄) are used to remove moisture from organic layers.

- Reaction temperatures vary from ambient to reflux conditions depending on the step.

- pH adjustments are made using sodium bicarbonate solutions to neutralize acidic or basic residues.

Summary Table of Preparation Steps

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Fluorobenzoic acid + SOCl₂ + hydrazine hydrate | 30 min reaction + reflux 1 h | 4-Fluorobenzohydrazide | 98 | Filtration and drying |

| 2 | 4-Fluorobenzohydrazide + chloroacetic acid + POCl₃ | Reflux 4 h in xylene | This compound | 92 | Neutralization with NaHCO₃, filtration |

| 3 | Oxadiazole + sodium acetate + DMF | Room temperature, 24 h | (5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methyl acetate | 89 | Extraction and concentration |

Research Findings and Notes

- The synthesis route is robust and yields high purity products suitable for further derivatization or biological evaluation.

- The 1,3,4-oxadiazole ring formation via cyclization with phosphorus oxychloride is a well-established method providing good yields.

- The chloromethyl group is introduced via chloroacetic acid, which acts as both a reagent and a source of the chloromethyl substituent.

- The compound's structure and purity have been confirmed by spectroscopic methods and X-ray crystallography, indicating normal bond lengths and angles consistent with the expected molecular geometry.

- The methodology allows for modifications, such as converting the chloromethyl group into other functional groups (e.g., acetates), facilitating the synthesis of derivatives for pharmaceutical and material science applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl group.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different properties and applications.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Research: The compound is used as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Anticancer Activity Comparison

Key Insight : Electron-withdrawing groups (e.g., chloro, fluoro) enhance anticancer activity compared to electron-donating groups (e.g., methoxy) .

Table 2: Antibacterial Activity Comparison

Key Insight: Sulfone and phenoxymethyl substituents significantly improve antibacterial activity due to structural flexibility and hydrogen-bonding interactions . The target compound’s chloromethyl group may limit direct antibacterial efficacy but enhances utility as a synthetic precursor.

Table 3: CNS and Antiinflammatory Activity Comparison

Key Insight : Nitro and ketone functionalities are critical for CNS and antiinflammatory applications, whereas the target compound’s chloromethyl group is more suited for further chemical modifications.

Table 4: Electronic Properties in Polymer LEDs

Key Insight : Bulky, stable substituents (e.g., tert-butyl) are preferred for electronic applications, whereas reactive groups (e.g., chloromethyl) may interfere with device stability.

Actividad Biológica

2-(Chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.

- Molecular Formula : C9H6ClFN2O

- Molecular Weight : 212.61 g/mol

- CAS Number : 350672-14-9

- Structure : The compound features a chloromethyl group and a fluorophenyl moiety, contributing to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro studies indicated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were found to be in the micromolar range, suggesting potent activity compared to standard chemotherapeutic agents like doxorubicin .

The mechanism of action appears to involve apoptosis induction, as evidenced by increased p53 expression and caspase-3 cleavage in treated cells .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results indicate that it possesses antibacterial effects against Gram-positive and Gram-negative bacteria.

- Antibacterial Studies : Compounds similar to this compound demonstrated significant activity against Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentrations (MIC) were notably lower than those of traditional antibiotics .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Studies have reported that derivatives of oxadiazole exhibit varying degrees of anti-inflammatory activity.

- Anti-inflammatory Studies : Compounds similar to this compound demonstrated anti-inflammatory effects comparable to indomethacin in animal models .

Case Studies

A series of case studies have been conducted to further investigate the pharmacological potential of oxadiazole derivatives:

- Cytotoxicity in Cancer Models : A study demonstrated that treatment with oxadiazole derivatives resulted in significant tumor regression in xenograft models of breast cancer .

- Antimicrobial Efficacy : Another study assessed the efficacy of oxadiazole derivatives in treating infections caused by resistant bacterial strains, showing promising results that warrant further exploration in clinical settings .

- Anti-inflammatory Mechanisms : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing 2-(chloromethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole?

A common method involves cyclizing chloroacetic acid with an appropriate acid hydrazide derivative in phosphoryl chloride (POCl₃) under reflux. For example, reacting 4-fluorophenyl-substituted hydrazides with chloroacetic acid in POCl₃ yields the target compound after neutralization and purification via column chromatography (n-hexane:EtOAc eluent) . Alternative routes may employ thiosemicarbazide intermediates or microwave-assisted synthesis for improved regioselectivity.

Q. How is this compound characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, chloromethyl protons at δ 4.5–5.0 ppm) .

- Mass spectrometry (MS) : For molecular ion peaks (e.g., m/z ~223.6 for C₉H₆ClFN₂O) and fragmentation patterns .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C oxadiazole ring) .

Q. What are the typical solubility and stability profiles of this compound?

The compound is generally stable at room temperature but hygroscopic. It dissolves in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Storage recommendations include desiccated conditions at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in subsequent derivatization?

The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines, thiols) to generate analogs like aminomethyl or thiomethyl derivatives. However, steric hindrance from the fluorophenyl group may reduce reaction yields, necessitating optimized conditions (e.g., excess nucleophile, elevated temperatures) .

Q. What strategies address regiochemical challenges during synthesis?

Regioselective formation of the 1,3,4-oxadiazole ring can be achieved by:

- Using microwave irradiation to enhance reaction kinetics and selectivity.

- Introducing electron-withdrawing groups (e.g., nitro) on the aryl hydrazide precursor to direct cyclization .

Q. How does the 4-fluorophenyl substitution impact biological activity compared to other aryl groups?

Structure-activity relationship (SAR) studies show that 4-fluorophenyl derivatives exhibit enhanced antibacterial and anti-inflammatory potency compared to chlorophenyl or methylphenyl analogs. For example, this compound derivatives demonstrate EC₅₀ values of ~9.89 μg/mL against bacterial pathogens, attributed to fluorine’s electronegativity enhancing membrane penetration .

Q. What analytical methods resolve contradictions in reported biological data?

Discrepancies in EC₅₀ values (e.g., ±1.52 μg/mL in antibacterial assays) can arise from variations in assay protocols. Standardization methods include:

Q. How can computational methods guide the design of novel analogs?

Molecular docking and QSAR models predict interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key parameters include:

Q. What safety considerations apply to handling this compound?

While not classified as carcinogenic, chloromethyl groups may release HCl upon decomposition. Recommended precautions:

Q. How can purification challenges be mitigated for high-purity yields?

Impurities from side reactions (e.g., dimerization) are removed via:

- Flash chromatography : Using gradient elution (n-hexane to ethyl acetate).

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Methodological Notes

- Contradictory Data Analysis : Compare EC₅₀ values across studies using ANOVA to identify statistically significant variations .

- Advanced Characterization : X-ray crystallography (e.g., CCDC entries) resolves ambiguous regiochemistry .

- Biological Assay Design : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and triplicate replicates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.